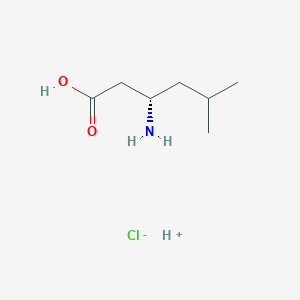![molecular formula C28H38N2O7S B13387422 3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid](/img/structure/B13387422.png)
3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linerixibat is a minimally absorbed small molecule inhibitor of the ileal bile acid transporter (IBAT). It is primarily being investigated for the treatment of cholestatic pruritus in patients with primary biliary cholangitis (PBC). This compound works by blocking the resorption of bile acids in the small intestine, thereby reducing pruritic bile acids in circulation .
Preparation Methods
The preparation of Linerixibat involves several synthetic routes and reaction conditions. One method includes the use of sulfide in a toluene solution, followed by the addition of S-binapthol and titanium tetraiospropoxide. The reaction is then heated to an internal temperature of 35°C . Additionally, various crystalline and amorphous forms of Linerixibat have been developed, each with specific solubility and dissolution profiles .
Chemical Reactions Analysis
Linerixibat undergoes several types of chemical reactions, including oxidation and substitution. Common reagents used in these reactions include tert-Butyl hydroperoxide and titanium tetraiospropoxide. The major products formed from these reactions are different crystalline forms of Linerixibat, such as Form I, Form II, Form III, Form IV, and Form V .
Scientific Research Applications
Linerixibat has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is being investigated as a potential treatment for cholestatic pruritus in patients with primary biliary cholangitis. The compound has shown significant improvement in itch intensity in clinical trials, making it a promising candidate for addressing this unmet medical need . Additionally, Linerixibat has received orphan drug designation from both the FDA and EMA for its potential in treating PBC .
Mechanism of Action
Linerixibat exerts its effects by inhibiting the ileal bile acid transporter (IBAT). By blocking the resorption of bile acids in the small intestine, it reduces the levels of pruritic bile acids in circulation. This mechanism helps alleviate the intense itching associated with cholestatic pruritus in PBC patients .
Comparison with Similar Compounds
Linerixibat is unique in its class as an IBAT inhibitor. Similar compounds include maralixibat and odevixibat, which are also IBAT inhibitors used for treating cholestatic pruritus. Linerixibat has shown significant efficacy in clinical trials, making it a standout candidate among its peers .
Properties
Molecular Formula |
C28H38N2O7S |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid |
InChI |
InChI=1S/C28H38N2O7S/c1-4-6-12-28(5-2)18-38(35,36)24-13-20(17-29-21(14-25(31)32)15-26(33)34)23(37-3)16-22(24)27(30-28)19-10-8-7-9-11-19/h7-11,13,16,21,27,29-30H,4-6,12,14-15,17-18H2,1-3H3,(H,31,32)(H,33,34) |
InChI Key |
CZGVOBIGEBDYTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)C(N1)C3=CC=CC=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[6-(4-bromophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide](/img/structure/B13387339.png)
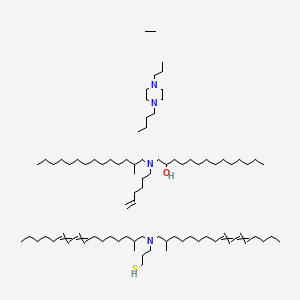
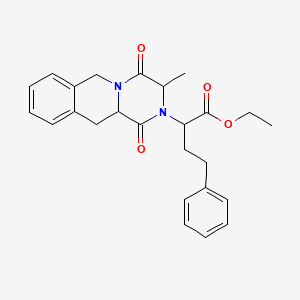
![(3,12-Diacetyloxy-9,14-dihydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl) acetate](/img/structure/B13387351.png)
![[2-Hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propyl] octadec-9-enoate](/img/structure/B13387361.png)
![2-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]-6-methoxy-1,3-benzothiazol-5-ol;2-(bromomethyl)-6-methoxy-5-methyl-1,3-benzothiazole;2-[[ethoxy(methyl)phosphoryl]methyl]-6-methoxy-1,3-benzothiazol-5-ol;6-methoxy-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-benzothiazol-5-ol;(E)-3-(4-nitrophenyl)prop-2-en-1-ol](/img/structure/B13387365.png)
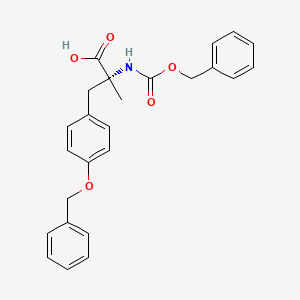
![13-[(2S,3R)-3-(Pent-2-en-1-yl)oxiran-2-yl]trideca-5,8,11-trienoic acid](/img/structure/B13387373.png)
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13387377.png)
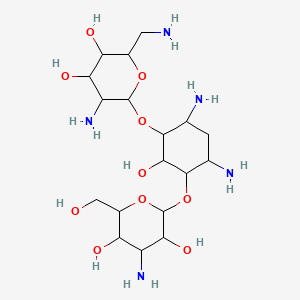
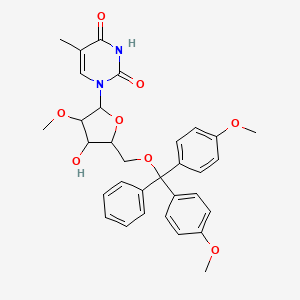
![2,6-Bis[[(R)-2-[hydroxy(diphenyl)methyl]-1-pyrrolidinyl]methyl]-4-methylphenol](/img/structure/B13387398.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B13387400.png)
